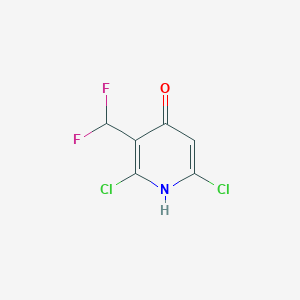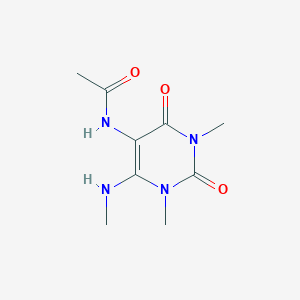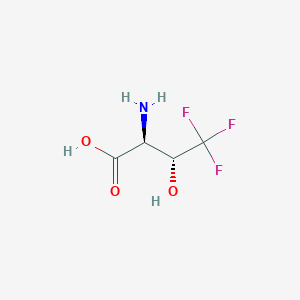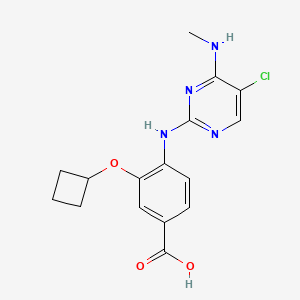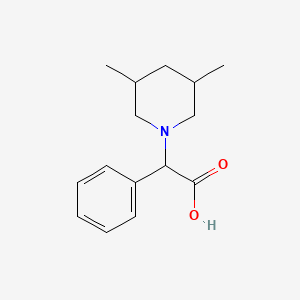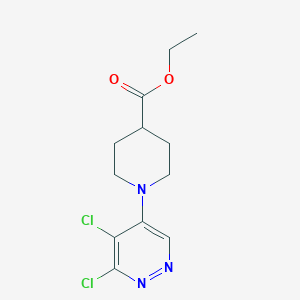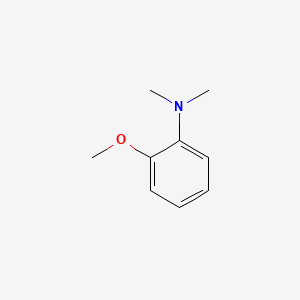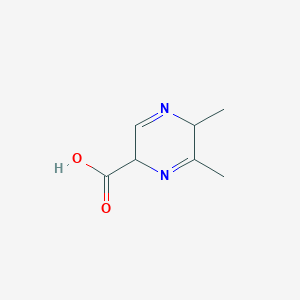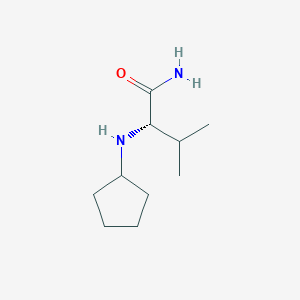
(2S)-2-(cyclopentylamino)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(cyclopentylamino)-3-methylbutanamide is a compound characterized by its unique structure, which includes a cyclopentyl group attached to an amino acid derivative. This compound is known for its potential therapeutic applications and is often studied for its role in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(cyclopentylamino)-3-methylbutanamide typically involves the reaction of cyclopentylamine with a suitable precursor, such as a protected amino acid derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction. The process may also involve steps like deprotection and purification to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(cyclopentylamino)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
(2S)-2-(cyclopentylamino)-3-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a modulator of biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (2S)-2-(cyclopentylamino)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biochemical effects. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2S)-2-(cyclopentylamino)-3-methylbutanamide include:
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the unique combination of functional groups.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
(2S)-2-(cyclopentylamino)-3-methylbutanamide |
InChI |
InChI=1S/C10H20N2O/c1-7(2)9(10(11)13)12-8-5-3-4-6-8/h7-9,12H,3-6H2,1-2H3,(H2,11,13)/t9-/m0/s1 |
Clé InChI |
DXQIFWLQMYFHCL-VIFPVBQESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N)NC1CCCC1 |
SMILES canonique |
CC(C)C(C(=O)N)NC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



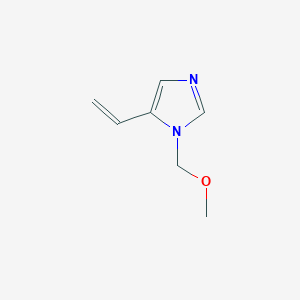
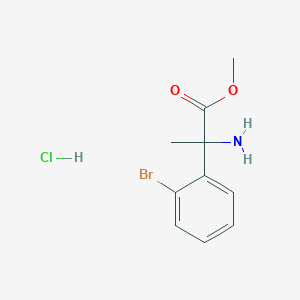
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
